

The Role of Next-Generation IKZF1 Degraders in Hematological Malignancies: A Technical Guide

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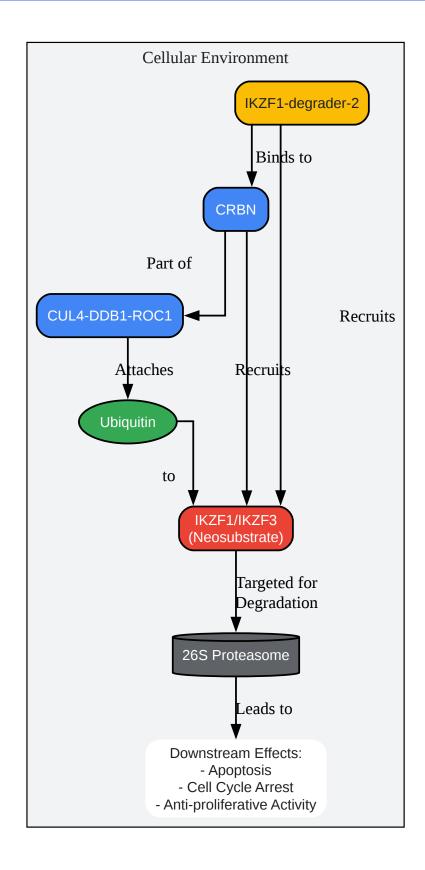
Compound of Interest		
Compound Name:	IKZF1-degrader-2	
Cat. No.:	B12384903	Get Quote

Executive Summary: The targeted degradation of the Ikaros family zinc finger 1 (IKZF1) transcription factor has emerged as a pivotal therapeutic strategy in the treatment of various hematological malignancies. Building on the foundation of immunomodulatory drugs (IMiDs), next-generation IKZF1 degraders demonstrate enhanced potency, selectivity, and favorable pharmacokinetic profiles, offering new hope for patients with relapsed or refractory disease. This technical guide provides an in-depth overview of the core mechanisms, preclinical and clinical data, and experimental methodologies associated with a representative next-generation IKZF1 degrader, herein referred to as **IKZF1-degrader-2**, based on publicly available data for compounds such as cemsidomide (CFT7455) and MGD-series degraders.

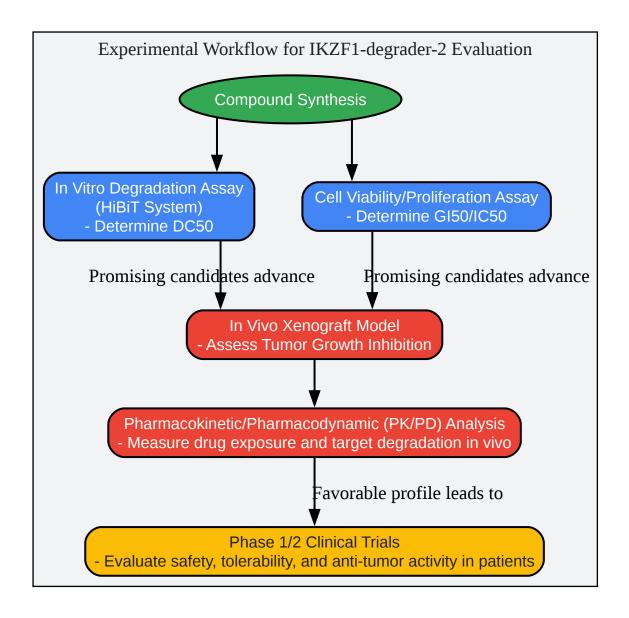
Mechanism of Action: Molecular Glue-Mediated Degradation

IKZF1-degrader-2 functions as a "molecular glue," inducing the degradation of IKZF1 and its closely related family member, IKZF3 (Aiolos), through the ubiquitin-proteasome system.[1][2] These degraders bind to the Cereblon (CRBN) protein, a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex.[1][3] This binding event alters the substrate specificity of CRBN, prompting the recruitment of IKZF1 and IKZF3 as neosubstrates.[1] Subsequently, the CRL4-CRBN complex polyubiquitinates IKZF1 and IKZF3, marking them for degradation by the 26S proteasome. The depletion of these critical lymphoid transcription factors disrupts the transcriptional network essential for the survival and proliferation of malignant B-cells, leading to cell cycle arrest and apoptosis.









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